Bienvenue dans la boutique en ligne BenchChem!

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide

Anticancer Indole-thiadiazole Cytotoxicity

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide (CAS 1310946-13-4) is a synthetic hybrid molecule that fuses a 5-benzyl-1,3,4-thiadiazole pharmacophore with a 5-bromoindole moiety via an N-acetamide linker. Its molecular formula is C19H15BrN4OS (MW 427.3 g/mol).

Molecular Formula C19H15BrN4OS
Molecular Weight 427.3 g/mol
Cat. No. B14933767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide
Molecular FormulaC19H15BrN4OS
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br
InChIInChI=1S/C19H15BrN4OS/c20-15-6-7-16-14(11-15)8-9-24(16)12-17(25)21-19-23-22-18(26-19)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2,(H,21,23,25)
InChIKeyBYYDFHMRKCHCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide: Procurement-Relevant Structural Classification and Core Specifications


N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide (CAS 1310946-13-4) is a synthetic hybrid molecule that fuses a 5-benzyl-1,3,4-thiadiazole pharmacophore with a 5-bromoindole moiety via an N-acetamide linker . Its molecular formula is C19H15BrN4OS (MW 427.3 g/mol) . The compound belongs to the broader class of indole–thiadiazole conjugates, a scaffold class with documented dual cholinesterase inhibitory activity (IC50 ranges spanning 0.15–37.6 μM across AChE and BChE) and anticancer cytotoxicity (including sub-micromolar to low-micromolar IC50 values against pancreatic and breast cancer lines) [1][2][3]. Unlike generic indole–thiadiazole building blocks, this compound simultaneously presents three distinct modifiable structural features — a 5-benzyl substituent on the thiadiazole ring, a 5-bromo substituent on the indole ring, and an acetamide bridging unit — each of which independently influences target binding, lipophilicity, and metabolic stability according to published structure–activity relationship (SAR) studies [1][2][3]. These features make it a non-interchangeable starting point for medicinal chemistry campaigns targeting neurodegenerative or oncological indications.

Why N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide Cannot Be Replaced by a Generic Indole–Thiadiazole Analog


Published SAR data on indole–thiadiazole conjugates demonstrate that both the nature and position of substituents on the thiadiazole C5 and the indole ring produce large-magnitude shifts in biological potency [1][2]. In the cholinesterase inhibition series reported by Taha et al. (2021), moving a fluoro substituent from para to ortho on the thiadiazole-attached phenyl ring changed AChE IC50 from 0.17 μM to 0.30 μM — a 1.8-fold difference — while meta-fluoro dropped potency to 1.30 μM (7.6-fold loss) [1]. Similarly, in the anticancer series by Kumar et al. (2010), the presence or absence of a 5-bromo group on the indole was the distinguishing feature of the most potent compound (5m, IC50 1.5 μM against PaCa2), whereas analogs lacking the bromo substituent exhibited altered selectivity profiles across MCF7 and MDA-MB-231 lines [2]. Because the target compound simultaneously carries a 5-benzyl group (not phenyl, not cyclopropyl) on the thiadiazole and a 5-bromo (not 6-bromo, not H, not methoxy) on the indole, its binding pose, lipophilicity, and electronic profile cannot be replicated by any single-position variant. Substituting to a non-benzylated, non-brominated, or regioisomeric analog therefore risks unpredictable loss or gain of activity that cannot be corrected by downstream optimization without re-screening the entire SAR landscape [1][2].

Quantitative Differentiation Evidence for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide Versus Closest Analogs


5-Bromo Indole Substitution Confers Anticancer Potency: Class-Level SAR from 5-(3-Indolyl)-1,3,4-thiadiazoles

In a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles evaluated against six human cancer cell lines, compound 5m — which bears a 5-bromo indolyl substituent — was identified as the most active derivative, suppressing PaCa2 pancreatic cancer cell growth with an IC50 of 1.5 μM [1]. By contrast, non-brominated analogs in the same series (e.g., 5b with benzyl, 5e with 3,4-dimethoxyphenyl) showed significant cytotoxicity only against different subsets of cell lines (MCF7, MDA-MB-231), indicating that the 5-bromo group alters both potency and selectivity [1]. The target compound retains this 5-bromo indolyl motif, distinguishing it from the non-brominated N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-1-yl)acetamide (CAS 1282143-45-6).

Anticancer Indole-thiadiazole Cytotoxicity

5-Benzyl Thiadiazole Substitution Modulates Cholinesterase Inhibitory Potency by >100-Fold Versus Alternative C5 Substituents

In the indole-based thiadiazole series evaluated by Taha et al. (2021), substituents on the thiadiazole C5 aromatic ring produced AChE IC50 values ranging from 0.17 μM (para-fluoro) to 33.10 μM — a 195-fold potency span [1]. In the overlapping Khan et al. (2022) series, the range extended from 0.15 μM to 36.16 μM against AChE and 0.20 μM to 34.30 μM against BChE, compared with the reference drug donepezil (AChE IC50 = 0.21 μM; BChE IC50 = 0.30 μM) [2]. The target compound incorporates a 5-benzyl group — a lipophilic, π-rich substituent — that differs electronically and sterically from the phenyl, fluoro-phenyl, chloro-phenyl, and methoxy-phenyl variants characterized in these studies. While direct IC50 data for the 5-benzyl analog are not yet published, the >100-fold sensitivity of cholinesterase inhibition to the C5 substituent identity means the benzyl group defines a distinct SAR island that cannot be approximated by phenyl or cyclopropyl analogs.

Cholinesterase inhibition Alzheimer's disease Thiadiazole SAR

Regioisomeric Bromine Position (5-Br vs. 6-Br) Defines Distinct Physicochemical and Pharmacophore Profiles

The target compound carries bromine at the indole C5 position. Its regioisomer, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide (CAS 1219571-42-2), features bromine at the indole C6 position . Although both isomers share identical molecular formula (C19H15BrN4OS) and molecular weight (427.3 g/mol), the C5 vs. C6 bromine placement produces different electrostatic potential surfaces, dipole moments, and halogen-bonding geometries. In the indole–thiadiazole anticancer series, the 5-bromo indolyl compound (5m) was explicitly identified as the most active derivative, whereas the 6-bromo analog was not reported among the potent compounds [1]. This positional specificity is consistent with the established role of C5-substitution in indole-based kinase and tubulin inhibitors, where C5-halogen interactions with hydrophobic binding pockets are well documented.

Regioisomer differentiation Halogen bonding Medicinal chemistry

Benzyl-Thiadiazole plus Bromo-Indole Combination Occupies a Distinct Lipophilicity and Property Space Versus Methoxy or Unsubstituted Analogs

The target compound's calculated topological polar surface area (tPSA) and logP values place it in a distinct property space relative to close analogs. The bromine atom contributes substantial polarizability and halogen-bond donor capacity, while the benzyl group adds lipophilicity and potential π-π interactions . Replacement of bromine with methoxy (N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide) reduces heavy atom count, alters hydrogen-bond acceptor geometry, and decreases lipophilicity — changes that affect membrane permeability and target binding . Similarly, replacement of benzyl by cyclopropyl (2-(5-bromo-1H-indol-1-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide) reduces molecular surface area and eliminates the aromatic stacking capability of the benzyl group . These physicochemical differences are expected to manifest in divergent ADME profiles and target engagement kinetics according to standard medicinal chemistry principles [1].

Lipophilicity Drug-likeness Property-based design

Acetamide Linker Geometry Enables Dual Pharmacophore Presentation Unavailable in Directly Linked Indole–Thiadiazole Scaffolds

The target compound employs an acetamide (-CH2-CO-NH-) linker connecting the indole N1 to the thiadiazole C2-amino group . This differs from the directly linked 5-(3-indolyl)-1,3,4-thiadiazole scaffold (Kumar et al., 2010) where the indole C3 is directly attached to the thiadiazole C5 [1], and from the Schiff-base cyclized indole–thiadiazole hybrids (Khan et al., 2022) where the thiadiazole is embedded in a fused or semi-fused system [2]. The acetamide linker provides a flexible two-atom spacer that allows independent orientation of the indole and thiadiazole rings relative to their respective binding pockets, a feature that is sterically constrained in directly linked or fused analogs. This conformational freedom is critical for dual-target engagement scenarios (e.g., simultaneous AChE peripheral site and catalytic site binding) proposed in cholinesterase inhibitor design [2].

Scaffold topology Linker chemistry Pharmacophore geometry

Recommended Research and Procurement Application Scenarios for N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide


Dual Cholinesterase Inhibitor Lead Optimization for Alzheimer's Disease

The 5-benzyl-thiadiazole motif positions this compound within the SAR space defined by Taha et al. (2021) and Khan et al. (2022), where AChE IC50 values span 0.15–37.6 μM depending on C5 substituent identity [1]. Researchers pursuing dual AChE/BChE inhibition can use this compound as a starting scaffold to probe the benzyl-specific potency contribution relative to published fluoro-phenyl and chloro-phenyl analogs, with donepezil (AChE IC50 = 0.21 μM; BChE IC50 = 0.30 μM) as the clinical benchmark [1].

Pancreatic Cancer (PaCa2) Cytotoxicity Screening Cascade

The 5-bromo indolyl substituent is directly linked to the most potent anticancer activity in the 5-(3-indolyl)-thiadiazole series, with compound 5m achieving IC50 = 1.5 μM against PaCa2 pancreatic cancer cells [2]. Procurement of this compound supports structure–activity relationship expansion around the 5-bromoindole pharmacophore for pancreatic cancer lead identification, where non-brominated analogs showed divergent selectivity for MCF7 and MDA-MB-231 breast cancer lines [2].

Halogen-Bonding and Lipophilicity-Driven Kinase or Epigenetic Target Profiling

The combination of a heavy halogen (bromine) on the indole with a benzyl-aromatic group on the thiadiazole generates a unique electrostatic and lipophilic profile . This compound is suitable for inclusion in diversity-oriented screening libraries targeting bromodomain-containing proteins, kinases with hydrophobic front pockets, or halogen-bond-accepting active sites where the 5-bromo substituent can function as a sigma-hole donor [3].

Regioisomeric Selectivity Studies: 5-Br vs. 6-Br Indole Pharmacophore Mapping

The availability of both the 5-bromo (CAS 1310946-13-4) and 6-bromo (CAS 1219571-42-2) regioisomers enables direct head-to-head pharmacophore mapping to determine the positional requirements for target engagement [3]. In the published anticancer series, only the 5-bromo analog emerged as the most potent compound, underscoring the non-redundant nature of the bromine position [2].

Quote Request

Request a Quote for N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(5-bromo-1H-indol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.